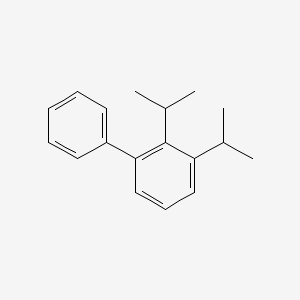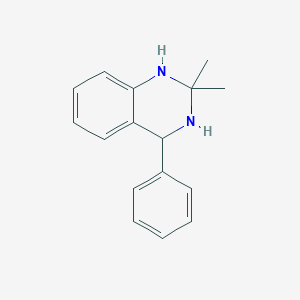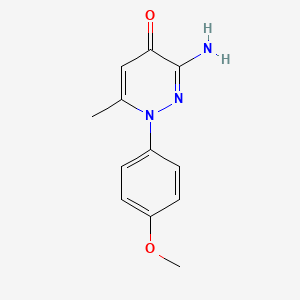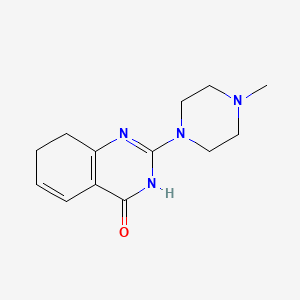![molecular formula C16H23NO2 B13888807 Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate](/img/structure/B13888807.png)
Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine-containing compounds are essential synthetic fragments used in drug design and are present in various pharmaceuticals and natural alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters. One common method includes the use of (S or R)-ethyl piperidine-3-carboxylate as a starting material for chiral optimization . The reaction conditions often involve hydrogenation, cyclization, and amination processes .
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions and the use of cost-effective methods to ensure high yield and purity. The development of fast and efficient synthetic routes is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ethyl piperidine-3-carboxylate: Used as a starting material for chiral optimization.
Methyl 1-hydroxyindole-3-carboxylate: Another piperidine derivative with distinct chemical properties.
Uniqueness: Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H23NO2 |
|---|---|
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-3-19-15(18)16(9-4-10-17-12-16)11-14-7-5-13(2)6-8-14/h5-8,17H,3-4,9-12H2,1-2H3 |
InChI-Schlüssel |
JGYSVWGSHLDAPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


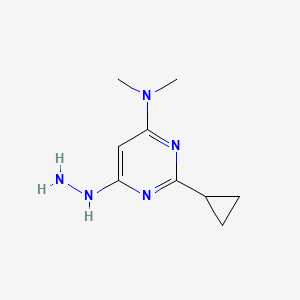

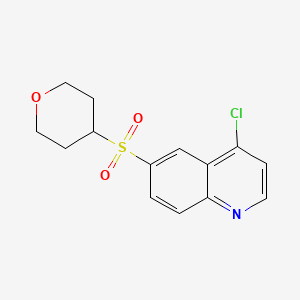
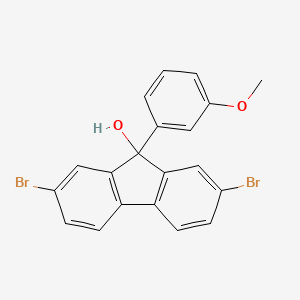
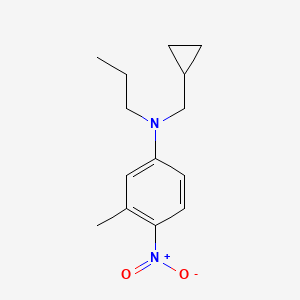
![3,4,5-Trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid;hydrochloride](/img/structure/B13888773.png)

